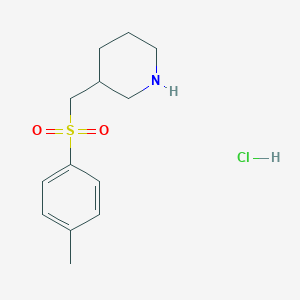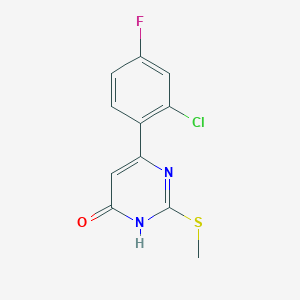![molecular formula C12H16ClNO B1490599 1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol CAS No. 1488303-33-8](/img/structure/B1490599.png)
1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-Chlorophenyl isothiocyanate was added dropwise to an equivalent molar amount of 1-methyl-1-phenylhydrazine in acetonitrile. The mixture was stirred for 2 hours, after which chloroform was added. The solution was left for evaporation at room temperature, yielding colorless crystals after 2 weeks .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the compound “1-[(4-chlorophenyl)methyl]cyclopentan-1-amine” has a molecular weight of 209.72 .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as benchmarks for analytical methods used to assess drug formulations, aiding in the validation of test results.
Medicinal Chemistry Research
In medicinal chemistry, this compound may be used as an intermediate or a building block for the synthesis of more complex molecules . Its structure could be modified to produce new compounds with potential therapeutic effects, which can then be screened for biological activity.
Materials Science
The compound’s unique structure could be explored for creating novel materials. For instance, its incorporation into polymers may result in materials with new properties, potentially useful for coatings, adhesives, or as modifiers to enhance material strength or durability .
Environmental Science
In environmental science, such compounds can be studied for their environmental fate, behavior, and potential toxicity. Understanding how they degrade or persist in various environments is essential for assessing their impact and for developing strategies to mitigate any negative effects .
Biochemistry
Biochemists might explore this compound’s interaction with biological molecules, which could lead to insights into enzyme function or the development of new biochemical assays. It could also be used to study protein-ligand interactions, providing information on binding affinities and mechanisms .
Pharmacology
Pharmacological research could involve investigating the compound’s biological effects, metabolism, and potential as a precursor to pharmacologically active molecules. It could be part of studies aiming to discover new drugs or to understand the metabolic pathways of related compounds .
Analytical Chemistry
Analytical chemists may use this compound as a standard for calibrating instruments or developing new analytical techniques. Its well-defined structure and properties make it suitable for use in method development, particularly in chromatography and spectroscopy .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-chloroanilino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-3-5-11(6-4-10)14-9-12(15)7-1-2-8-12/h3-6,14-15H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPROEZDOWNSGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




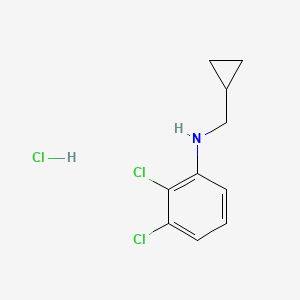
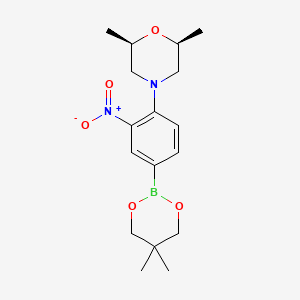
![[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid](/img/structure/B1490524.png)
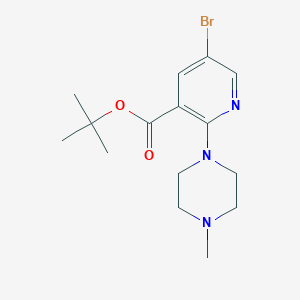
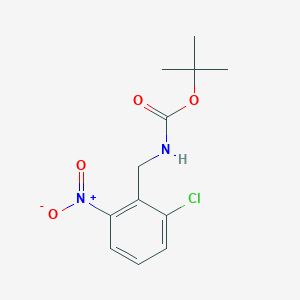

![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)
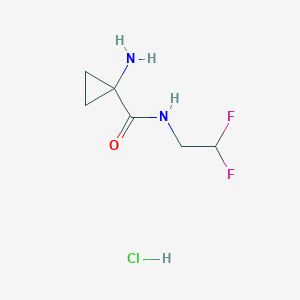
![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)
